molecular formula C17H19NO5S B15004230 [4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester

[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester

Cat. No.: B15004230
M. Wt: 349.4 g/mol
InChI Key: BXJFOCIGPUJYQY-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .

Scientific Research Applications

METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE include other sulfonamide derivatives and phenoxyacetate esters .

Uniqueness

What sets METHYL 2-{4-[(2,6-DIMETHYLPHENYL)SULFAMOYL]PHENOXY}ACETATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-[4-[(2,6-dimethylphenyl)sulfamoyl]phenoxy]acetate

InChI

InChI=1S/C17H19NO5S/c1-12-5-4-6-13(2)17(12)18-24(20,21)15-9-7-14(8-10-15)23-11-16(19)22-3/h4-10,18H,11H2,1-3H3

InChI Key

BXJFOCIGPUJYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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